2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole
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Overview
Description
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole is a heterocyclic compound that features both an azetidine ring and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes an industry-oriented green oxidation reaction in a microchannel reactor . This approach is suitable for large-scale production and minimizes the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or benzodiazole moiety is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of various industrially important intermediates and materials.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, in the context of antibacterial activity, the compound may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and benzodiazole-containing compounds. Examples include:
Uniqueness
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole is unique due to its combination of an azetidine ring and a benzodiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11N3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H11N3S/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13) |
InChI Key |
BVCDQWFBZXOVPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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